Clonidine

Catalog No.
S524033
CAS No.
4205-90-7
M.F
C9H9Cl2N3
M. Wt
230.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clonidine

CAS Number

4205-90-7

Product Name

Clonidine

IUPAC Name

N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Molecular Formula

C9H9Cl2N3

Molecular Weight

230.09 g/mol

InChI

InChI=1S/C9H9Cl2N3/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9/h1-3H,4-5H2,(H2,12,13,14)

InChI Key

GJSURZIOUXUGAL-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in water
4.80e-01 g/L

Synonyms

Catapres, Catapresan, Catapressan, Chlophazolin, Clofelin, Clofenil, Clonidine, Clonidine Dihydrochloride, Clonidine Hydrochloride, Clonidine Monohydrobromide, Clonidine Monohydrochloride, Clopheline, Dihydrochloride, Clonidine, Dixarit, Gemiton, Hemiton, Hydrochloride, Clonidine, Isoglaucon, Klofelin, Klofenil, M 5041T, M-5041T, M5041T, Monohydrobromide, Clonidine, Monohydrochloride, Clonidine, ST 155, ST-155, ST155

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl

The exact mass of the compound Clonidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in waterin water, 4.76x10+4 mg/l at 25 °c (est)4.80e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolines. It belongs to the ontological category of clonidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Clonidine (CAS 4205-90-7) is a prototypical, centrally acting alpha-2 adrenergic agonist and imidazoline receptor modulator. In its free base form, it presents as a moderately lipophilic compound (Log P ~1.6) that is highly permeable across lipid membranes [1]. This distinct physicochemical profile makes it a foundational active pharmaceutical ingredient (API) for sustained-release transdermal delivery systems, contrasting with its water-soluble hydrochloride salt (CAS 4205-91-8) which is reserved for oral and parenteral routes. Commercially, clonidine is procured for formulations targeting hypertension, pain management, and psychiatric disorders, where its balanced affinity for both alpha-2 and imidazoline receptors provides a well-characterized baseline of sympathetic outflow reduction and central sedation.

Substituting clonidine with other alpha-2 agonists or alternative salt forms fundamentally alters formulation viability and clinical pharmacodynamics. Replacing clonidine with highly selective agents like dexmedetomidine eliminates the mixed alpha-1/alpha-2 profile and drastically shortens the half-life, restricting the end-product to continuous IV infusion rather than outpatient use[1]. Similarly, substituting clonidine with I1-selective agents like moxonidine removes the alpha-2 mediated sedative and analgesic properties required for certain neurological applications. From a manufacturing standpoint, substituting clonidine free base with clonidine hydrochloride in transdermal patches leads to crystallization in the polymer matrix and failure of stratum corneum permeation, dictating strict adherence to the free base for lipid-based delivery systems [2].

Alpha-2 to Alpha-1 Receptor Selectivity Ratio

Clonidine exhibits a well-characterized mixed binding profile, with an alpha-2 to alpha-1 selectivity ratio of approximately 220:1. In contrast, the newer analog dexmedetomidine is highly selective for the alpha-2 receptor, demonstrating a ratio of 1620:1[1]. While dexmedetomidine's high selectivity minimizes peripheral alpha-1 vasoconstriction at therapeutic doses, clonidine's lower selectivity ratio provides a distinct biphasic hemodynamic response and a broader pharmacological footprint that remains the benchmark for mixed-action central sympatholytics.

Evidence DimensionAlpha-2:Alpha-1 Selectivity Ratio
Target Compound Data220:1
Comparator Or BaselineDexmedetomidine: 1620:1
Quantified DifferenceDexmedetomidine is approximately 7.4 times more selective for alpha-2 receptors than clonidine.
ConditionsIn vitro receptor binding assays

Buyers developing pure alpha-2 targeted sedatives may prefer dexmedetomidine, while clonidine is required when a broader, mixed-action sympatholytic profile is desired.

Imidazoline I1 vs. Alpha-2 Receptor Affinity

Clonidine acts as a potent agonist at both alpha-2 adrenergic and imidazoline I1 receptors, which contributes to its strong sedative and analgesic side effects alongside its antihypertensive action. Moxonidine, a second-generation agent, was developed to isolate the antihypertensive effect, demonstrating a 33-fold higher binding affinity for the I1 receptor over the alpha-2 receptor [1]. Clonidine's relatively higher affinity for alpha-2 receptors in the locus coeruleus is the primary driver of its central nervous system depression, distinguishing it functionally from I1-selective analogs.

Evidence DimensionReceptor Affinity Preference (I1 vs. Alpha-2)
Target Compound DataClonidine: High affinity for both, with pronounced alpha-2 activity driving central sedation
Comparator Or BaselineMoxonidine: 33-fold higher affinity for I1 over alpha-2 receptors
Quantified DifferenceMoxonidine isolates I1 activity to reduce sedation, whereas clonidine retains strong alpha-2 agonism.
ConditionsBovine ventrolateral medulla (VLM) membrane binding assays

Clonidine must be selected if the formulation intends to leverage central sedation and analgesia, whereas moxonidine is chosen to explicitly avoid these effects.

Lipophilicity and Polymer Matrix Compatibility (Free Base vs. HCl Salt)

The free base form of clonidine (CAS 4205-90-7) is specifically required for transdermal patch manufacturing due to its lipophilicity, which allows it to dissolve uniformly in adhesive matrices (e.g., polyisobutylene or acrylate copolymers) and permeate the stratum corneum. In contrast, the hydrochloride salt (CAS 4205-91-8) is highly water-soluble and poorly suited for lipid-phase diffusion without aggressive permeation enhancers[1]. Transdermal systems utilizing the free base achieve reliable zero-order release kinetics, delivering steady-state doses of 0.1 to 0.3 mg/day over a 7-day period.

Evidence DimensionFormulation compatibility and skin permeation
Target Compound DataClonidine free base: Lipophilic, compatible with non-polar adhesive matrices for 7-day zero-order release
Comparator Or BaselineClonidine hydrochloride: Water-soluble, prone to crystallization in lipid matrices
Quantified DifferenceFree base enables sustained 0.1-0.3 mg/day transdermal flux without salt-induced matrix rejection.
ConditionsTransdermal therapeutic system (0.2-mm adhesive patch)

Procurement of the free base is strictly mandatory for manufacturing transdermal patches, whereas the HCl salt must be selected for aqueous oral or injectable formulations.

Terminal Half-Life and Dosing Modality

The pharmacokinetic profile of clonidine makes it highly suitable for outpatient and sustained-release formulations. Clonidine possesses a terminal elimination half-life of approximately 7 hours, allowing for once- or twice-daily oral dosing or multi-day transdermal patch application [1]. In stark contrast, dexmedetomidine has a rapid terminal half-life of roughly 2 hours, necessitating continuous intravenous infusion to maintain therapeutic plasma levels. This fundamental pharmacokinetic difference dictates the manufacturing and clinical trajectory of both compounds.

Evidence DimensionTerminal Elimination Half-Life
Target Compound DataClonidine: ~7 hours
Comparator Or BaselineDexmedetomidine: ~2 hours
Quantified DifferenceClonidine's half-life is 3.5 times longer than dexmedetomidine's.
ConditionsIn vivo human pharmacokinetic profiling

Clonidine is the required API for long-acting oral or transdermal products, whereas dexmedetomidine is strictly limited to acute, continuous-infusion clinical settings.

Transdermal Patch Manufacturing (Zero-Order Delivery)

Due to its lipophilicity and compatibility with polymer adhesive matrices, Clonidine Free Base (CAS 4205-90-7) is the required precursor for transdermal delivery systems. Unlike the water-soluble hydrochloride salt, the free base enables 7-day sustained zero-order drug release across the stratum corneum [1].

Mixed-Action Sympatholytic Formulations

Clonidine is selected over highly selective alpha-2 agonists like dexmedetomidine when a formulation requires a broader pharmacological footprint. Its 220:1 alpha-2/alpha-1 selectivity ratio and concurrent imidazoline receptor activation provide a well-characterized balance of antihypertensive, analgesic, and sedative effects [2].

Outpatient Alpha-2 Agonist Therapies

Leveraging its ~7-hour terminal half-life, clonidine is the required API for oral or sustained-release formulations targeting ADHD, hypertension, or withdrawal management. This pharmacokinetic profile allows for practical outpatient dosing, whereas short-acting alternatives like dexmedetomidine are restricted to ICU continuous infusions [2].

Physical Description

Solid

Color/Form

Crystals

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

229.0173527 Da

Monoisotopic Mass

229.0173527 Da

Heavy Atom Count

14

LogP

1.59
1.59 (LogP)
log Kow = 1.57
2.7

Decomposition

When heated to decomposition it emits toxic fumes of nitroxides and /hydrogen chloride/. /Clonidine hydrochloride/

Appearance

Solid powder

Melting Point

130 °C
MP: 305 °C. Soluble in aboslute ethanol. One gram is soluble in 6 mLs water (60 °C); about 13 mLs water (20 °C); about 5.8 mLs methanol; about 25 mLs ethanol; about 5000 mLs chloroform. UV max (water): 213, 271, 302 nm (epsilon 8290.327, 713.074, 339.876) /Clonidine hydrochloride/

UNII

MN3L5RMN02

Related CAS

4205-91-8 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (56.38%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (57.45%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Clonidine tablets and transdermal systems are indicated for the treatment of hypertension alone or in combination with other medications. A clonidine injection is indicated for use with opiates in the treatment of severe cancer pain where opiates alone are insufficient. An extended release tablet of clonidine is indicated for the treatment of ADHD either alone or in combination with other medications. Clonidine is also used for the diagnosis of pheochromocytoma, treatment of nicotine dependance, and opiate withdrawal.
Treatment of Attention Deficit Hyperactivity Disorder (ADHD)
Treatment of painful diabetic neuropathy
Clonidine is a 40-year-old antihypertensive medication that acts as an agonist on alpha-adrenergic and imidazoline receptors. Clonidine is an antihypertensive drug that lowers blood pressure and heart rate by relaxing the arteries and increasing the blood supply to the heart; it has the following FDA-approved indications:

Livertox Summary

Clonidine is a centrally active alpha-adrenergic agonist used predominantly as an antihypertensive agent, usually in combination with other agents. Despite wide scale use for many years, clonidine has not been linked definitively to either serum aminotransferase elevations or clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antihypertensive Agents; Adrenergic alpha-2 Receptor Agonists
Antihypertensive Agents

Therapeutic Uses

Adrenergic alpha-Agonists; Antihypertensive Agents; Sympatholytics; Analgesics
Clonidine hydrochloride and transdermal clonidine are used alone or in combination with other classes of antihypertensive agents in the management of hypertension. /Included in US product labeling/
Clonidine hydrochloride administered by epidural infusion is used as adjunctive therapy in combination with opiates in the management of severe cancer pain that is not relieved by opiate analgesics alone. /Clonidine hydrochloride; Included in US product labeling/
Oral loading-dose regimens of clonidine hydrochloride have been effective in rapidly reducing blood pressure in patients with severe hypertension in whom reduction of blood pressure was considered urgent, but not requiring emergency treatment. Hypertensive urgencies are those situations in which it is desirable to reduce blood pressure within a few hours. Such situations include the upper levels of severe hypertension, hypertension with optic disk edema, progressive target organ complications, and severe perioperative hypertension. /Clonidine hydrochloride; NOT included in US product labeling/
For more Therapeutic Uses (Complete) data for CLONIDINE (15 total), please visit the HSDB record page.

Pharmacology

Clonidine functions through agonism of alpha-2 adrenoceptors which have effects such as lowering blood pressure, sedation, and hyperpolarization of nerves.[A180559] It has a long duration of action as it is given twice daily and the therapeutic window is between 0.1mg and 2.4mg daily.[L7237,L7240,L7243,L7246]
Clonidine is an imidazoline derivate and centrally-acting alpha-adrenergic agonist, with antihypertensive activity. Clonidine binds to and stimulates central alpha-2 adrenergic receptors, thereby reducing the amount of norepinephrine (NE) release and thus decreasing sympathetic outflow to the heart, kidneys, and peripheral vasculature. The reduction in sympathetic outflow leads to decreased peripheral vascular resistance, decreased blood pressure, and decreased heart rate. In addition, clonidine binds to imidazoline receptor subtype 1 (I1), which may also contribute to a reduction in blood pressure.

MeSH Pharmacological Classification

Sympatholytics

ATC Code

C - Cardiovascular system
C02 - Antihypertensives
C02A - Antiadrenergic agents, centrally acting
C02AC - Imidazoline receptor agonists
C02AC01 - Clonidine
N - Nervous system
N02 - Analgesics
N02C - Antimigraine preparations
N02CX - Other antimigraine preparations
N02CX02 - Clonidine
S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01EA - Sympathomimetics in glaucoma therapy
S01EA04 - Clonidine

Mechanism of Action

Clonidine is primarily an alpha-2 adrenoceptor agonist which causes central hypotensive and anti-arrhythmogenic effects. The alpha-2 adrenoceptor is coupled to the G-proteins Go and Gi. Gi inhibits adenylyl cyclase and activates opening of a potassium channel that causes hyperpolarization. Clonidine binding to the alpha-2 adrenoceptor causes structural changes in the alpha subunit of the G-protein, reducing its affinity for GDP. Magnesium catalyzes the replacement of GDP with GTP. The alpha subunit dissociates from the other subunits and associates with an effector. The stimulation of alpha-2 adrenoceptors in the locus coeruleus may be responsible for the hypnotic effects of clonidine as this region of the brain helps regulate wakefulness. Clonidine can also decrease transmission of pain signals at the spine. Finally clonidine can affect regulators of blood pressure in the ventromedial and rostral-ventrolateral areas of the medulla.
Intravenous infusion of clonidine causes an acute rise in blood pressure, apparently because of activation of postsynaptic alpha2 receptors in vascular smooth muscle. The affinity of clonidine for these receptors is high, although the drug is a partial agonist with relatively low efficacy at these sites. The hypertensive response that follows parenteral administration of clonidine generally is not seen when the drug is given orally. However, even after intravenous administration, the transient vasoconstriction is followed by a more prolonged hypotensive response which results from decreased central outflow of impulses in the sympathetic nervous system. ... The effect appears to result from activation of alpha2 receptors in the lower brain stem region. This central action has been demonstrated by infusing small amounts of the drug into the vertebral arteries or by injecting it directly into the cisterna magna.
Clonidine decreases discharges in sympathetic preganglionic fibers in the splanchnic nerve as well as in postganglionic fibers of cardiac nerves. These effects are blocked by alpha2-selective antagonists ... Clonidine also stimulates parasympathetic outflow, and this may contribute to the slowing of heart rates as a consequence of increased vagal tone as well as diminished sympathetic drive.
THE SITES OF ACTION OF CLONIDINE INDUCED ADRENAL-SUPPRESSANT EFFECT WERE INVESTIGATED IN SPONTANEOUSLY HYPERTENSIVE RATS. FIVE TO 10 MINUTES AFTER IV ADMINISTRATION OF CLONIDINE (3-100 MG/KG), THERE WAS A DECREASE IN BOTH SYMPATHETIC ADRENAL NERVE ACTIVITY AND ADRENAL CATECHOLAMINE SECRETION RATES, ALONG WITH THE DECREASE IN ARTERIAL BLOOD PRESSURE AND HEART RATE. APPARENTLY, BOTH THE ADRENAL MEDULLA AND THE SPINAL AND SUPRASPINAL STRUCTURES ARE THE RESPONSIBLE SITES OF ACTION OF CLONIDINE-INDUCED ADRENAL SUPPRESSION. THE CENTRAL ACTION OF CLONIDINE APPEARS TO PREDOMINATE OVER THE PERIPHERAL ACTION IN THIS SUPPRESSION.
Clonidine appears to stimulate alpha2-adrenergic receptors in the CNS (mainly in the medulla oblongata), causing inhibition, but not blockade, of sympathetic vasomotor centers. Cardiovascular reflexes remain intact, and normal homeostatic mechanisms and hemodynamic responses to exercise are maintained. The central effects of the drug result in reduced peripheral sympathetic nervous system activity, reduced peripheral and renovascular resistance, reduction of systolic and diastolic blood pressure, and bradycardia. Peripheral venous pressure remains unchanged. It has been postulated that the hypotensive response to clonidine may result from reduced angiotensin II generation because of inhibition of renin release or from reduced stimulation of medullary vasomotor centers responsive to circulating angiotensin II; however, the exact relationship between the action of the drug in reducing renin activity and excretion of aldosterone and catecholamines and the hypotensive effect of the drug has not been fully elucidated.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Vapor Pressure

1.87X10-5 mm Hg at 25 °C (est)

Pictograms

Acute Toxic

Acute Toxic

Other CAS

4205-90-7

Absorption Distribution and Excretion

Clonidine reaches maximum concentration in 60-90 minutes after oral administration. Race and fasting status do not influence pharmacokinetics of clonidine. A 100µg oral clonidine tablet reaches a Cmax of 400.72pg/mL with an AUC of 5606.78h\*pg/mL and a bioavailability of 55-87%.
Approximately 50% of a clonidine dose is excreted in the urine as the unchanged drug and 20% is eliminated in the feces.
The volume of distribution of clonidine has been reported as 1.7-2.5L/kg, 2.9L/kg, or 2.1±0.4L/kg depending on the source.
The clearance of clonidine is 1.9-4.3mL/min/kg.
Animal studies indicate that clonidine is widely distributed into body tissues; tissue concentrations of the drug are higher than plasma concentrations. The mean volume of distribution of clonidine is reported to be 2.1 L/kg. After oral administration, highest concentrations of the drug are found in the kidneys, liver, spleen, and GI tract. High concentrations of the drug also appear in the lacrimal and parotid glands. Clonidine is concentrated in the choroid of the eye and is also distributed into the heart, lungs, testes, adrenal glands, fat, and muscle. The lowest concentration occurs in the brain. Clonidine is distributed into CSF. Following epidural infusion, clonidine is rapidly and extensively distributed into CSF and readily partitions into the plasma via epidural veins. In vitro, clonidine is approximately 20-40% bound to plasma proteins, mainly albumin. Clonidine crosses the placenta1 and is distributed into milk. In one lactating woman who received approximately 0.04 mg of oral clonidine hydrochloride twice daily and 25 mg of oral dihydralazine 3 times daily, clonidine concentrations were 0.33 ng/mL in a plasma sample obtained 1 hour after a dose and 0.6 ng/mL in a milk sample obtained 2.5 hours after a dose; the drug was not detected in the plasma of the infant 1 hour after nursing.
...IN HEALTHY VOLUNTEERS... AFTER IV INFUSION OF 300 UG CLONIDINE IN 10 MINUTES, PLASMA LEVELS OF DRUG DECLINED BI-EXPONENTIALLY WITH RAPID AND SLOW HALF-LIFE VALUES OF 11 MINUTES AND 8.5 HOURS, RESPECTIVELY.
THE PHARMACOKINETICS OF CLONIDINE WERE INVESTIGATED IN HEALTHY VOLUNTEERS OVER A TIME MORE THAN 3 TIMES LONGER THAN PREVIOUSLY REPORTED. APPROXIMATELY 62% OF A GIVEN DOSE WAS EXCRETED UNCHANGED IN URINE, INDEPENDENT OF THE QUANTITY ADMINISTERED, THE DRUG FORMULATION, OR THE MODE OF ADMINISTRATION. SINCE THE PHARMACOKINETICS OF THE DRUG WERE AFFECTED BY ENTEROHEPATIC CIRCULATION, IT CANNOT BE DESCRIBED BY A CONVENTIONAL, OPEN 1 OR 2 COMPARTMENT MODEL. THE TIME COURSES OF THE PLASMA CLONIDINE CONCENTRATION AND ITS DRUG EFFECTS RAN ASYNCHRONOUSLY.
CLONIDINE KINETICS WERE STUDIED IN 21 PATIENTS WITH ESSENTIAL HYPERTENSION WHO RECEIVED 2 BOLUS IV INJECTIONS (0.78-3.36 MCG/KG) AND ONE SINGLE ORAL DOSE (1.7-2.3 MCG/KG) ON SEPARATE OCCASIONS; KINETICS WERE STUDIED IN SOME PATIENTS AFTER MULTIPLE THERAPEUTIC ORAL DOSES (1.1 OR 1.9 MCG/KG TWICE DAILY) DURING A DOSAGE INTERVAL AFTER 6-12 MONTHS MONOTHERAPY WITH CLONIDINE. WITH INCREASING IV DOSES, THE RATE CONSTANTS DECREASED AND THE PLASMA CLEARANCE WAS REDUCED BY 74% (9.94-2.61 ML/MIN/KG) INDICATING DOSE-DEPENDENT KINETICS. THE VOLUME OF DISTRIBUTION DID NOT CHANGE WITH DOSE IN CONTRAST TO THE VOLUME OF THE PLASMA COMPARTMENT WHICH WAS INCREASED AT THE HIGHEST DOSES. THE SINGLE ORAL DOSE KINETICS AGREED WITH THE IV KINETICS AT COMPARABLE DOSE. THE BIOAVAILABILITY WAS 90%. DURING MULTIPLE ORAL DOSING THE ELIMINATION RATE CONSTANTS DECREASED COMPARED TO THE SINGLE DOSE. THE PLASMA CLEARANCE INCREASED (7.18 ML/MIN/KG) COMPARED TO THE CORRESPONDING SINGLE DOSE (4.17 ML/MIN/KG). THE LATTER CHANGE WAS PROBABLY CAUSED BY THE DECREASE IN BIOAVAILABILITY TO ABOUT 65%. IT WAS DETERMINED THAT THE PHARMACODYNAMIC PROPERTIES OF THE DRUG COULD EXPLAIN THE CHANGES IN PHARMACOKINETICS WITH INCREASED DOSE AND DURING MULTIPLE DOSES.
For more Absorption, Distribution and Excretion (Complete) data for CLONIDINE (8 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolism of clonidine is poorly understood. The main reaction in clonidine metabolism is the 4-hydroxylation of clonidine by CYP2D6, CYP1A2, CYP3A4, CYP1A1, and CYP3A5. Clonidine is <50% metabolized in the liver to inactive metabolites.
Clonidine hydrochloride is metabolized in the liver. In humans, 4 metabolites have been detected but only one, the inactive p-hydroxyclonidine, has been identified.
...Seventeen cDNA-expressed P450 enzymes, in addition to pooled human liver microsomes, were evaluated for clonidine 4-hydroxylation activity in vitro. Five P450 enzymes-CYP2D6, 1A2, 3A4, 1A1, and 3A5-catalyzed measurable formation of 4-hydroxyclonidine. Selective inhibition studies in human liver microsomes confirmed that these isoforms are jointly responsible for 4-hydroxylation of clonidine in vitro, and CYP2D6 accounted for approximately two-thirds of the activity. The major role of CYP2D6 in clonidine metabolism might explain the increase in its nonrenal clearance during pregnancy.
CLONIDINE SHOWS SPECIES DIFFERENCES IN THE EXTENT OF BIOTRANSFORMATION. THE FATE OF (14)C-CLONIDINE IN THE DOG HAS BEEN REPORTED AND SIX COMPONENTS WERE ISOLATED AND IDENTIFIED. UNCHANGED CLONIDINE AND ITS P-HYDROXYLATED DERIVATIVE WERE DETECTED. DICHLOROPHENYLGUANIDINE, WHICH HAS PREVIOUSLY BEEN REPORTED AS A METABOLITE IN DOGS, WAS ALSO IDENTIFIED. THREE METABOLITES NOT PREVIOUSLY DESCRIBED WERE ALSO ISOLATED FROM DOG URINE. THE MAJOR METABOLIC ROUTES FOR CLONIDINE ARE PHENYL RING HYDROXYLATION AND SPLITTING OF THE IMIDAZOLIDINE RING. COMPARATIVE STUDIES SHOWED THAT THE METABOLISM OF CLONIDINE IS RATHER SIMILAR IN RAT, DOG, AND MAN, BUT MAN EXCRETED MOST UNCHANGED DRUG AND DOG SHOWED THE MOST EXTENSIVE METABOLISM.
Hepatic. Metabolized via minor pathways. The major metabolite, p-hydroxyclonidine, is present in concentrations less than 10% of those of unchanged clonidine in urine. Four metabolites have been detected, but only p-hydroxyclonidine has been identified. Half Life: 6-20 hours; 40-60% is excreted in urine unchanged, 20% is excreted in feces. Less than 10% is excreted by p-hydroxyclonidine.

Associated Chemicals

Clonidine hydrochloride;4205-91-8

Wikipedia

Clonidine

Drug Warnings

Abrupt withdrawal of clonidine therapy may result in a rapid increase of systolic and diastolic blood pressures with associated symptoms such as nervousness, agitation, confusion, restlessness, anxiety, insomnia, headache, sweating, palpitation, increased heart rate, tremor, hiccups, stomach pains, nausea, muscle pains, and increased salivation. The exact mechanism(s) of the withdrawal syndrome following discontinuance of alpha-adrenergic agonists has not been determined but may involve increased concentrations of circulating catecholamines, increased sensitivity of adrenergic receptors, enhanced renin-angiotensin system activity, decreased vagal function, failure of autoregulation of cerebral blood flow, and/or failure of central alpha2-adrenergic receptor mechanisms that regulate sympathetic outflow from the CNS and modulate baroreflex function.
Because of the risk of rebound hypertension, patients receiving clonidine preparations should be warned of the danger of missing doses or stopping the drug without consulting their physician. When discontinuing clonidine therapy, a rapid rise in blood pressure may be minimized or prevented by tapered withdrawal of the drug over 2-4 days. Tapered withdrawal of transdermal clonidine or initiation of a tapered regimen of oral clonidine also is recommended by some clinicians when the transdermal dosage form is discontinued, particularly in geriatric patients. If clonidine therapy is to be discontinued in patients receiving clonidine and a beta-adrenergic blocking agent concomitantly, the beta-adrenergic blocker should be discontinued several days before clonidine therapy is discontinued. It is recommended that clonidine therapy not be interrupted for surgery; transdermal therapy can be continued throughout the perioperative period and oral therapy should be continued to within 4 hours before surgery. Blood pressure should be carefully monitored during surgery and additional measures to control blood pressure should be available if necessary. If clonidine therapy must be interrupted for surgery, parenteral hypotensive therapy should be administered as necessary, and clonidine therapy should be resumed as soon as possible. If transdermal therapy is initiated during the perioperative period, it must be kept in mind that therapeutic plasma clonidine concentrations are not achieved until 2-3 days after initial application of the transdermal system.
Implantable epidural catheters are associated with a risk of infection, including meningitis and/or epidural abscess. The incidence of catheter-related infections is about 5-20%, and depends on several factors, including the clinical status of the patient, type of catheter used, catheter placement technique, quality of catheter care, and duration of catheter placement. The possibility of catheter-related infection should be considered in patients receiving epidural clonidine who develop a fever.
Fever, malaise, pallor, muscle or joint pain, and leg cramps have been reported in up to 0.5% of patients during postmarketing experience with transdermal clonidine.
For more Drug Warnings (Complete) data for CLONIDINE (22 total), please visit the HSDB record page.

Biological Half Life

The elimination half life after epidural administration is 30 minutes but otherwise can range from 6-23h.
The elimination half-life of the drug ranges from 6 to 24 hours, with a mean of about 12 hours.
THE PHARMACOKINETICS OF CLONIDINE WERE INVESTIGATED IN HEALTHY VOLUNTEERS OVER A TIME MORE THAN 3 TIMES LONGER THAN PREVIOUSLY REPORTED. THE COMPLETE BIOAVAILABILITY OF CLONIDINE AND ITS ELIMINATION T/2 (20 TO 25.5 HOURS) REMAINED CONSTANT AFTER SINGLE AND MULTIPLE DOSES.
The plasma half-life of clonidine is 6-20 hours in patients with normal renal function. The half-life in patients with impaired renal function has been reported to range from 18-41 hours. The elimination half-life of the drug may be dose dependent, increasing with increasing dose.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Ammonium thiocyanate converts 2,6-dichloroaniline to the thiourea, which is treated with methyl iodide to yield the S-methylthiouronium salt. The latter compound, with ethylenediamine, closes the imidazoline ring to afford the product. /Clonidine hydrochloride/
Zeile et al, US patent 3,202,660 (1965 to Boehringer Ing). ... In shaving soap formulations, Zeile et al, US patent 3,190,802 (1965 to Boehringer Ing).

Analytic Laboratory Methods

GLC METHOD USING ELECTRON-CAPTURE DETECTION.

Clinical Laboratory Methods

GC (gas chromatography) determination in plasma.
RADIOIMMUNOASSAY IN SERUM.

Storage Conditions

The commercially available transdermal system of clonidine should be stored at a temperature less than 30 °C. Clonidine hydrochloride tablets should be stored in tight, light-resistant containers at a controlled room temperature of 25 °C, but may be exposed to temperatures ranging from 15-30 °C. ... Commercially available clonidine hydrochloride injection should be stored at controlled room temperature of 25 °C, but may be exposed to temperatures ranging from 15-30 °C.

Interactions

Potential additive effects (eg, hypotension, bradycardia). If carvedilol is used concomitantly with clonidine, caution should be exercised, particularly when discontinuing therapy; carvedilol generally should be discontinued first, and clonidine continued for several days thereafter with gradual downward dosage titration.
Epidural clonidine may prolong the duration of the pharmacologic effects, including both sensory and motor blockade, of epidural local anesthetics.
Because beta-adrenergic blocking agents may exacerbate rebound hypertension that may occur following discontinuance of clonidine therapy, beta-adrenergic blocking agents should be discontinued several days before gradual withdrawal of clonidine when clonidine therapy is to be discontinued in patients receiving a beta-adrenergic blocking agent and clonidine concurrently. If clonidine therapy is to be replaced by a beta-adrenergic blocking agent, administration of the beta-adrenergic blocking agent should be delayed for several days after clonidine therapy has been discontinued
Because clonidine may produce bradycardia and atrioventricular (AV) block, the possibility of additive effects should be considered if it is given concomitantly with other drugs that affect sinus node function or AV nodal conduction (e.g., guanethidine), beta-adrenergic blocking agents (e.g., propranolol), calcium-channel blocking agents, or cardiac glycosides.
For more Interactions (Complete) data for CLONIDINE (15 total), please visit the HSDB record page.

Stability Shelf Life

STABLE IN LIGHT, AIR, & HEAT /HCL/

Dates

Last modified: 08-15-2023

[Focus on tizanidine in primary care medecine]

Sylvain Frascarolo, Bérénice Moutinot, Claudio Sartori
PMID: 34397185   DOI:

Abstract

Tizanidine is an alpha2 agonist with central action whose myorelaxant effects are often used off-label against primary backpain in clinical practice. It is mainly metabolized by the liver. The concomitant use of CYP1A2 inhibitor drugs increases the plasmatic concentration and thus can cause serious adverse effects. Severe hypotension is the most memorable example. Its narrow therapeutic range and the interindividual different sensitivity to the molecule justify using it wisely. A clinical case is reported as illustration.


Derma roller mediated transdermal delivery of tizanidine invasomes for the management of skeletal muscle spasms

Leonna Dsouza, Pinal Chaudhari, Bheemisetty Brahmam, Shaila A Lewis
PMID: 34192586   DOI: 10.1016/j.ejps.2021.105920

Abstract

Tizanidine hydrochloride (TIZ) is a skeletal muscle relaxant used to treat spasms, a sudden involuntary muscle contraction. The currently available oral dosage forms exhibit low oral bioavailability due to high first-pass metabolism. Frequent administration of the drug is thus necessary because of the short half-life of the drug. Transdermal delivery is an excellent alternative, but the skin's outer stratum corneum barrier prevents most drugs from being effectively delivered into the bloodstream. Here we present a pre-clinical investigation of derma roller mediated delivery of TIZ invasome gel as a potential approach for treating muscle spasm. Further, specific terpenes namely limonene and pinene in different concentrations and their impact on the properties of the prepared TIZ invasomes, including particle size, drug entrapment, and ex vivo drug release, were investigated. TIZ invasomes were incorporated into a gel and delivered to rats with and without pre-treatment of the skin with a derma roller. Pre-treated skin achieved maximum drug plasma concentrations within 3 ± 0.00 h of gel application and maintained for 24 h. In the untreated skin the maximum plasma drug levels was achieved at the end of 6 ± 0.00 h. The findings were further supported by in vivo efficacy studies conducted using rotarod and actophotometer. Overall, the study indicates that derma roller mediated transdermal delivery of TIZ loaded invasomes is a promising strategy for enhancing the bioavailability of TIZ.


[Intracerebroventricular infusion of morphine, bupivacaine and clonidine for the management of refractory neoplasic pain in a palliative care setting : a case report]

T Michot, P Duysinx, F Belle, C Dresse, J Montupil, V Bonhomme, A Defresne
PMID: 34357714   DOI:

Abstract

Intracerebroventricular (ICV) infusion of morphine is a well-known technique to relieve intractable neoplasic pain when conventional analgesic strategies reach their limits. Through this case report, we present indications, assets, and drawbacks of this procedure in such conditions. We also describe the adaptation of the systemic analgesic treatment to allow discharge from the hospital to home settings. Thanks to the ICV infusion of a mixture of morphine, bupivacaine and clonidine, the patient was weaned from oral opioid medications and reached an acceptable level of comfort. This allowed him to be discharged from the hospital to go back home with a specific setting of mobile palliative care structure. The patient's family followed training about the device to prevent any technical trouble and to react in case of unwanted events.


The Facilitatory Effects of Adjuvant Pharmaceutics to Prolong the Duration of Local Anesthetic for Peripheral Nerve Block: A Systematic Review and Network Meta-analysis

Chengluan Xuan, Wen Yan, Dan Wang, Cong Li, Haichun Ma, Ariel Mueller, Jingping Wang
PMID: 34153021   DOI: 10.1213/ANE.0000000000005640

Abstract

Peripheral nerve block (PNB) with perineural local anesthetic is used for anesthesia or analgesia with many benefits. To extend these benefits, various adjuvant drugs have been used to prolong the duration of analgesia. We aimed to evaluate the effectiveness of various adjuvants at prolonging the duration of sensory and motor blockade for PNB.
A network meta-analysis of placebo-controlled and active randomized controlled trials was performed comparing 10 adjuvants. Embase, PubMed, Web of Science, and Cochrane library were searched, with articles before May 21, 2020 included. Two authors independently selected studies and extracted data. The primary outcomes were sensory block (SB) and motor block (MB) time, and the secondary outcome was time of first analgesia rescue (FAR). Effect size measures were described as mean differences (MD) with 95% confidence intervals (CIs). Confidence in evidence was assessed using Confidence in Network Meta-Analysis (CINeMA). The study protocol was preregistered with the prospectively registered systematic reviews in health and social care international database (PROSPERO), as number CRD42020187866.
Overall 16,364 citations were identified, of which 53 studies were included with data for 3649 patients. In network meta-analyses, 4 of 7 included treatment strategies were associated with more efficacious analgesia compared with placebo therapy, including dexamethasone (SB time: 5.73 hours, 95% CI, 4.16-7.30; MB time: 4.20 hours, 95% CI, 2.51-5.89; time of FAR: 8.71 hours, 95% CI, 6.63-10.79), dexmedetomidine (SB time: 4.51 hours, 95% CI, 3.52-5.50; MB time: 4.04 hours, 95% CI, 2.98-5.11; time of FAR: 5.25 hours, 95% CI, 4.08-6.43), fentanyl (SB time: 3.59 hours, 95% CI, 0.11-7.06; MB time: 4.42 hours, 95% CI, 0.78-8.06), and clonidine (SB time: 2.75 hours, 95% CI, 1.46-4.04; MB time: 2.93 hours, 95% CI, 1.69-4.16; time of FAR: 3.35 hours, 95% CI, 1.82-4.87). In a subgroup analysis, addition of dexamethasone to ropivacaine significantly increased the time of FAR when compared to dexmedetomidine (time of FAR: 5.23 hours, 95% CI, 2.92-7.54) or clonidine (time of FAR: 6.61 hours, 95% CI, 4.29-8.92) with ropivacaine.
These findings provide evidence for the consideration of dexmedetomidine, dexamethasone, and clonidine as adjuvants to prolong the duration of PNB. The addition of dexamethasone to ropivacaine has a longer time of FAR compared with clonidine or dexmedetomidine.


The effects of clonidine and yohimbine in the tail flick and hot plate tests in the naked mole rat (Heterocephalus glaber)

R M Mwobobia, T I Kanui, K S P Abelson
PMID: 34001271   DOI: 10.1186/s13104-021-05607-7

Abstract

The naked mole rat (NMR) (Heterocephalus glaber) is increasingly considered an important biomedical research model for various conditions like hypoxic brain injury, cancer and nociception. This study was designed to investigate the effects of clonidine and yohimbine, an alpha-2 (α
) adrenoceptor agonist and antagonist respectively in the tail flick and hot plate tests.
A significant difference in tail flick latency was noted between saline control and 30 µg/kg clonidine, which was reduced after administration of 30 µg/kg yohimbine. A significant difference in hot plate latency was also noted between saline control and 30 µg/kg clodinine during the periods 30, 45, 60, 75 and 90 min after administration, and between saline control and 10 µg/kg clonidine during 30 min after administration. The hot plate latency by 30 µg/kg clonidine was also reduced by 30 µg/kg yohimbine during 30 min after administration. Since the tail-flick and hot plate tests mediate the effects at spinal and supraspinal levels respectively, the present study indicates the presence and involvement of noradrenergic receptors in thermal antinociception at spinal and supraspinal levels of the NMR, similar to what has been found in other mammals.


Episodic headache with spontaneous hypothermia reveal Shapiro's syndrome variant with effectiveness of clonidine therapy

Mickael Aubignat, Melissa Tir, Pierre Krystkowiak, Daniela Andriuta
PMID: 33902431   DOI: 10.1186/s10194-021-01245-3

Abstract

Episodic headache with spontaneous hypothermia constitute an uncommon association and is not well recognized in the International Classification of Headache Disorders (ICHD-3). Spontaneous periodic hypothermia, also called Shapiro's syndrome, is a rare disease characterized by hypothermia attacks associated or not with hyperhidrosis without any triggering factor.
We report a rare case of Shapiro's syndrome variantrevealed by episodes of headache with spontaneous hypothermia witheffectiveness of clonidine therapy in a 76-year-old Parkinson's disease woman.
In the literature, apart from Shapiro's syndrome, headache withhypothermia seem to occur very rarely. In our case,these symptoms may be considered as a very rare non-motor fluctuation ofParkinson's disease.


The Influence of Xylazine and Clonidine on Lung Ultrasound-Induced Pulmonary Capillary Hemorrhage in Spontaneously Hypertensive Rats

Douglas L Miller, Chunyan Dou, Krishnan Raghavendran, Zhihong Dong
PMID: 33972153   DOI: 10.1016/j.ultrasmedbio.2021.03.033

Abstract

Induction of pulmonary capillary hemorrhage (PCH) by lung ultrasound (LUS) depends not only on physical exposure parameters but also on physiologic conditions and drug treatment. We studied the influence of xylazine and clonidine on LUS-induced PCH in spontaneously hypertensive and normotensive rats using diagnostic B-mode ultrasound at 7.3 MHz. Using ketamine anesthesia, rats receiving saline, xylazine, or clonidine treatment were tested with different pulse peak rarefactional pressure amplitudes in 5 min exposures. Results with xylazine or clonidine in spontaneously hypertensive rats were not significantly different at the three exposure pulse peak rarefactional pressure amplitudes, and thresholds were lower (2.2 MPa) than with saline (2.6 MPa). Variations in LUS PCH were not correlated with mean systemic blood pressure. Similar to previous findings for dexmedetomidine, the clinical drug clonidine tended to increase susceptibility to LUS PCH.


Potassium wasting nephropathy in the setting of tizanidine overdose: a case report

Michael J Brucculeri, Juan Garcia
PMID: 33931107   DOI: 10.1186/s13256-021-02811-8

Abstract

Hypokalemia has been rarely attributed to tizanidine, although the precise mechanism is unclear. Severe hypokalemia is a well-established cause of abnormalities involving cardiac conduction. Given this agent's well-known cardiac arrhythmogenic potential, awareness of potential concomitant electrolyte abnormalities is important.
Electrolyte disorders, including hypokalemia, are rare complications of the antispasmodic medicine tizanidine when taken in doses as outlined by the manufacturer's prescribing instructions. Although cases of severe hypokalemia have also been described in the literature in association with this agent, such reports are few. We report a Caucasian case of an intentional overdose involving a very large ingestion of tizanidine. In addition to the characteristic abnormalities on the electrocardiogram, our patient developed electrolyte derangements as well as self-limited acute kidney injury. These biochemical abnormalities included profound hypokalemia that was refractory to aggressive replacement over the ensuing several days, before eventually dissipating. A thorough assessment of the etiology of this hypokalemia was consistent with a defect in renal potassium handling.
In our patient with intentional tizanidine overdose, severe and refractory hypokalemia appears to have been due to a transient potassium wasting nephropathy.


Explore Compound Types